![molecular formula C15H26N2O3Si B14293711 2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) CAS No. 114022-31-0](/img/structure/B14293711.png)
2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is a complex organosilicon compound It features a silanetriol core bonded to three ethan-1-ol groups and a pyridin-3-ylmethylideneamino propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) typically involves the following steps:
Formation of the Pyridin-3-ylmethylideneamino Propyl Group: This step involves the condensation of pyridine-3-carbaldehyde with 3-aminopropyltriethoxysilane under acidic conditions to form the Schiff base.
Hydrolysis and Condensation: The Schiff base is then hydrolyzed and condensed with triethanolamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The silanetriol core can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with chlorosilanes or alkoxysilanes under anhydrous conditions are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various siloxane derivatives.
Aplicaciones Científicas De Investigación
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) exerts its effects involves its ability to form stable complexes with metal ions. The pyridin-3-ylmethylideneamino group acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-Trihydroxyethylsilane: Similar structure but lacks the pyridin-3-ylmethylideneamino group.
3-Aminopropyltriethoxysilane: Contains the aminopropyl group but lacks the triethanolamine moiety.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the silanetriol core.
Uniqueness
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is unique due to its combination of a silanetriol core with a pyridin-3-ylmethylideneamino group. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable metal complexes, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
114022-31-0 |
|---|---|
Fórmula molecular |
C15H26N2O3Si |
Peso molecular |
310.46 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)-[3-(pyridin-3-ylmethylideneamino)propyl]silyl]ethanol |
InChI |
InChI=1S/C15H26N2O3Si/c18-6-10-21(11-7-19,12-8-20)9-2-5-17-14-15-3-1-4-16-13-15/h1,3-4,13-14,18-20H,2,5-12H2 |
Clave InChI |
YLUURGBAPGDZGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=NCCC[Si](CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


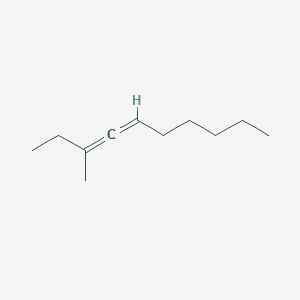

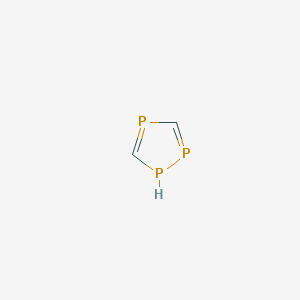
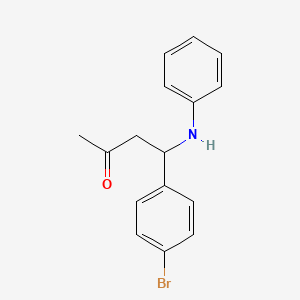
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

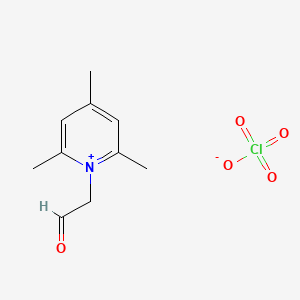
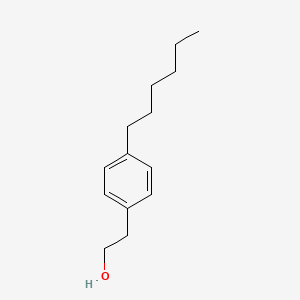
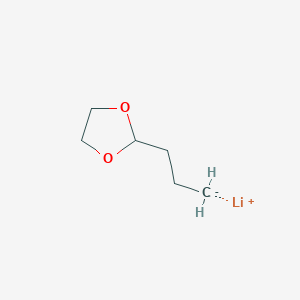

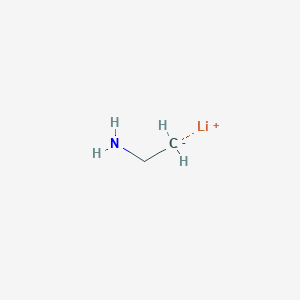
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)

